N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring.
Introduction of the benzodioxole moiety: This step involves the coupling of the indole derivative with a benzodioxole-containing reagent, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with microtubules, inhibiting their polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties and ability to modulate estrogen metabolism.
5-hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific structural features and its potential as a microtubule-targeting agent with applications in cancer therapy .
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c23-18(13-5-6-16-17(10-13)26-11-25-16)20-7-8-21-19(24)15-9-12-3-1-2-4-14(12)22-15/h1-6,9-10,22H,7-8,11H2,(H,20,23)(H,21,24) |
InChI Key |
DCMWXLRJTZCTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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